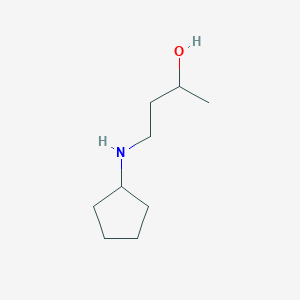

4-(Cyclopentylamino)butan-2-ol

CAS No.:

Cat. No.: VC17817222

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 4-(cyclopentylamino)butan-2-ol |

| Standard InChI | InChI=1S/C9H19NO/c1-8(11)6-7-10-9-4-2-3-5-9/h8-11H,2-7H2,1H3 |

| Standard InChI Key | PMKCEPFRYRSNPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCNC1CCCC1)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(Cyclopentylamino)butan-2-ol belongs to the class of amino alcohols, characterized by the presence of both hydroxyl (-OH) and amino (-NH-) functional groups. The cyclopentyl ring introduces steric bulk and hydrophobicity, while the butanol chain enhances solubility in polar solvents. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | |

| IUPAC Name | 4-(Cyclopentylamino)butan-2-ol | |

| CAS Registry Number | 1343663-21-7 |

The compound’s stereochemistry is critical to its biological activity. For instance, the trans-orientation of substituents on the cyclopentyl ring has been linked to enhanced NET inhibition .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, industrial routes typically involve multi-step reactions starting from cyclopentylamine and butanediol derivatives. Key steps include:

-

Amination: Reaction of cyclopentylamine with a butanol precursor under controlled pH and temperature.

-

Purification: Chromatographic separation or recrystallization to isolate the target compound .

Challenges in synthesis include minimizing racemization at the amino group and ensuring regioselectivity during cyclopentyl attachment.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility due to its hydroxyl and amino groups, with logP values suggesting balanced hydrophilicity-lipophilicity. Stability studies indicate susceptibility to oxidation at the amino group, necessitating storage under inert atmospheres .

Spectroscopic Data

-

IR Spectrum: Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch).

-

Mass Spectrum: Base peak at m/z 157 (molecular ion).

Therapeutic Applications

Neuropsychiatric Disorders

Preclinical models suggest utility in:

-

Depression: Enhanced noradrenergic signaling ameliorates anhedonia and lethargy .

-

ADHD: Improved attention and impulse control via prefrontal cortex modulation .

Drug Development Challenges

Despite promising activity, pharmacokinetic hurdles include rapid hepatic metabolism and blood-brain barrier penetration limitations. Prodrug strategies and structural analogs are under investigation to address these issues .

Future Directions

Stereochemical Optimization

Ongoing research focuses on synthesizing enantiomerically pure forms to enhance selectivity and reduce off-target effects . Computational modeling predicts that substitutions at the cyclopentyl ring’s 2-position could improve binding affinity .

Collaborative Opportunities

Partnerships between academia and pharmaceutical companies are critical to advancing this compound into clinical trials. Open-source databases like PubChem could accelerate structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume